A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Dimethoxybenzohydrazide
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Dimethoxybenzohydrazide
Abstract
This technical guide provides a detailed exploration of 2,4-Dimethoxybenzohydrazide, a key chemical intermediate. The document outlines a robust and reproducible synthesis protocol, delves into the mechanistic underpinnings of the reaction, and offers a comprehensive guide to the analytical techniques required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, providing them with the foundational knowledge and practical insights necessary for the successful synthesis and characterization of this important compound.
Introduction: The Significance of 2,4-Dimethoxybenzohydrazide
2,4-Dimethoxybenzohydrazide is a member of the benzohydrazide class of organic compounds. These molecules are characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2). The unique electronic and structural features of benzohydrazides make them versatile building blocks in organic synthesis and drug discovery.[1] They serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds and have been investigated for a range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1]
The specific substitution pattern of 2,4-Dimethoxybenzohydrazide, with two methoxy groups on the benzene ring, influences its reactivity and the properties of its derivatives. These electron-donating groups can modulate the biological activity and pharmacokinetic profiles of larger molecules incorporating this moiety. A thorough understanding of its synthesis and characterization is therefore fundamental for its effective utilization in research and development.
Synthesis of 2,4-Dimethoxybenzohydrazide
The most common and efficient method for the synthesis of 2,4-Dimethoxybenzohydrazide is the hydrazinolysis of the corresponding methyl ester, methyl 2,4-dimethoxybenzoate. This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), a potent nucleophile, attacks the carbonyl carbon of methyl 2,4-dimethoxybenzoate. This is followed by the elimination of methanol as a leaving group, resulting in the formation of the stable hydrazide product. The reaction is typically carried out in a protic solvent like ethanol, which can facilitate the proton transfer steps involved in the mechanism. Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2,4-dimethoxybenzoate | 196.19 | 5.0 g | 25.5 |
| Hydrazine Hydrate (~80%) | 50.06 | 3.2 mL | ~51.0 |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dimethoxybenzoate (5.0 g, 25.5 mmol) and ethanol (50 mL).
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Reagent Addition: While stirring, add hydrazine hydrate (~80%, 3.2 mL, ~51.0 mmol) to the flask.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will precipitate out of the solution as a white solid.
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Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.
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Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 85-95%
Field-Proven Insights:
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Solvent Choice: Ethanol is an excellent solvent for this reaction as it dissolves the starting ester and is compatible with the reflux temperature. Its protic nature can also help to stabilize the transition state.
-
Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the ester and to shift the reaction equilibrium towards the product side.
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Purification: For most applications, the precipitated product is of sufficient purity. However, if required, recrystallization from ethanol or an ethanol/water mixture can be performed to obtain a highly pure product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,4-Dimethoxybenzohydrazide.
Characterization of 2,4-Dimethoxybenzohydrazide
Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized 2,4-Dimethoxybenzohydrazide. A combination of spectroscopic and physical methods should be employed.
Physical Properties
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Appearance: White to off-white crystalline solid.
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Melting Point: The melting point is a key indicator of purity. A sharp melting point range is indicative of a pure compound. The reported melting point for 2,4-Dimethoxybenzohydrazide is typically in the range of 145-148 °C.
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3200 | N-H | Stretching (Amine) |
| 3050-3000 | C-H | Aromatic Stretching |
| 2950-2850 | C-H | Aliphatic Stretching (Methoxy) |
| 1640-1600 | C=O | Amide I Stretching |
| 1580-1550 | N-H | Bending (Amide II) |
| 1250-1200 & 1050-1000 | C-O | Aryl Ether Stretching |
Causality Behind the Peaks: The presence of strong absorptions for the N-H and C=O stretching vibrations is a clear indication of the formation of the hydrazide group. The C-O stretching bands confirm the presence of the methoxy groups.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
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Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
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δ 3.8-3.9 ppm (singlet, 6H): Two methoxy groups (-OCH₃).
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δ 4.5-5.0 ppm (broad singlet, 2H): Amine protons (-NH₂). This peak is exchangeable with D₂O.
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δ 6.4-6.6 ppm (multiplet, 2H): Aromatic protons ortho and para to the methoxy groups.
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δ 7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the carbonyl group.
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δ 9.0-9.5 ppm (broad singlet, 1H): Amide proton (-CONH-). This peak is exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
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δ 55-56 ppm: Methoxy carbons.
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δ 98-132 ppm: Aromatic carbons.
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δ 157-162 ppm: Aromatic carbons attached to methoxy groups.
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δ ~165 ppm: Carbonyl carbon.
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Expert Interpretation: The integration of the proton signals should correspond to the number of protons in each environment. The chemical shifts and splitting patterns of the aromatic protons are characteristic of the 1,2,4-trisubstituted benzene ring. The presence of the downfield amide proton signal is a key diagnostic feature.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
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Expected Molecular Ion Peak (M⁺): m/z = 196.21 (for C₉H₁₂N₂O₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Characterization Data Summary
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-148 °C |
| ¹H NMR | Peaks corresponding to methoxy, amine, aromatic, and amide protons with correct integration and splitting patterns. |
| ¹³C NMR | Peaks corresponding to methoxy, aromatic, and carbonyl carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H, C=O, and C-O functional groups. |
| Mass Spectrometry | Molecular ion peak at m/z = 196.21 |
Applications in Research and Development
2,4-Dimethoxybenzohydrazide is a valuable intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as:
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Antimicrobial agents: The hydrazide moiety can be further reacted to form hydrazones, which have shown promising antibacterial and antifungal activities.[2][3]
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Anticancer agents: Certain benzohydrazide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[1][3]
-
Enzyme inhibitors: The structural features of 2,4-Dimethoxybenzohydrazide make it a suitable scaffold for the design of enzyme inhibitors.[3][4]
Safety and Handling
Hazard Identification:
Handling and Storage:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[6][7][8]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2,4-Dimethoxybenzohydrazide. The detailed experimental protocol, coupled with the rationale behind the procedural steps and in-depth characterization data, offers a complete resource for researchers and professionals. The successful synthesis and thorough characterization of this key intermediate are the first critical steps in unlocking its potential for the development of novel therapeutic agents and other advanced chemical applications.
References
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Suzana, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Ardiansah, M. A., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank. Available at: [Link]
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Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]
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Reddy, P. M., & Sreeramulu, J. (2012). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. IOSR Journal of Applied Chemistry. Available at: [Link]
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PubChem. 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]
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Patel, N. B., & Patel, J. C. (2011). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Available at: [Link]
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SATHYABAMA Institute of Science and Technology. synthesis and characterisation of 1,2-bis (3,4- dimethoxy benzylidene) hydrazine. Available at: [Link]
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